2-Nitro-4-(pyridin-2-yl)aniline
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Overview
Description
2-Nitro-4-(pyridin-2-yl)aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) and a pyridinyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(pyridin-2-yl)aniline typically involves the nitration of 4-(pyridin-2-yl)aniline. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(pyridin-2-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The aniline moiety can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Amino-4-(pyridin-2-yl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Nitro-4-(pyridin-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and dyes.
Biological Studies: The compound and its derivatives are studied for their biological activities, including anti-inflammatory and anticancer properties.
Chemical Research: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(pyridin-2-yl)aniline and its derivatives involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Lacks the pyridinyl group, making it less versatile in terms of chemical reactivity and applications.
4-(Pyridin-2-yl)aniline: Lacks the nitro group, which affects its biological activity and chemical properties.
2-Amino-4-(pyridin-2-yl)aniline: A reduced form of 2-Nitro-4-(pyridin-2-yl)aniline with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry, materials science, and biological research.
Properties
Molecular Formula |
C11H9N3O2 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-nitro-4-pyridin-2-ylaniline |
InChI |
InChI=1S/C11H9N3O2/c12-9-5-4-8(7-11(9)14(15)16)10-3-1-2-6-13-10/h1-7H,12H2 |
InChI Key |
HOJFKKNJSYXXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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